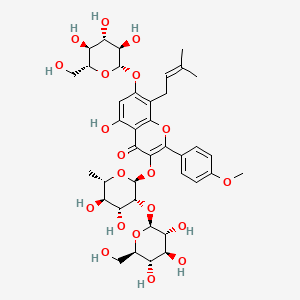
Epimedin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epimedin A is a prenylated flavonoid glycoside found in the traditional Chinese medicinal herb Epimedium, commonly known as “Horny Goat Weed.” This compound is known for its various bioactivities, including promoting bone health, enhancing cardiovascular function, and exhibiting antitumor and immunoregulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epimedin A can be synthesized through enzymatic hydrolysis. One efficient method involves the use of recyclable aqueous organic two-phase enzymatic hydrolysis. This method uses propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase/epimedin A, and the hydrolysis is performed at 60°C for 1 hour . This process results in the complete hydrolysis of this compound to sagittatoside A, with 95.02% of the product transferred into the organic phase .
Industrial Production Methods
Industrial production of this compound involves the extraction of crude flavonoids from the dried aerial parts of Epimedium brevicornum Maxim using ethyl acetate and ethanol under sonication . This method ensures the efficient extraction of this compound along with other related flavonoids.
Chemical Reactions Analysis
Types of Reactions
Epimedin A undergoes various chemical reactions, including hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-dextranase in an aqueous organic two-phase system.
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Hydroxylation: Often performed using hydroxylating agents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Demethylation: Achieved using reagents like boron tribromide or aluminum chloride.
Major Products Formed
The major products formed from these reactions include sagittatoside A, various hydroxylated derivatives, and demethylated compounds .
Scientific Research Applications
Epimedin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Mechanism of Action
Epimedin A exerts its effects through various molecular targets and pathways. It promotes osteoblast differentiation by increasing the activity of alkaline phosphatase, calcium nodule formation, and the expression of osteogenesis-related genes and proteins . Additionally, it has been shown to bind with hypoxia-inducible factor 1-alpha (HIF-1α), inhibiting its gene and protein expression, which is crucial for bone regeneration under hypoxic conditions .
Comparison with Similar Compounds
Epimedin A is structurally similar to other flavonoids found in Epimedium, such as epimedin B, epimedin C, icariin, baohuoside I, and icaritin . These compounds share a common aglycone skeleton but differ in the type and number of sugar groups attached at the C-3 or C-7 positions . Compared to its analogs, this compound has unique bioactivities, particularly in promoting bone health and cardiovascular function .
Similar Compounds
- Epimedin B
- Epimedin C
- Icariin
- Baohuoside I
- Icaritin
These compounds, like this compound, are known for their diverse pharmacological activities and are extensively studied for their potential health benefits .
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-31(50)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-4)9-7-16)58-39-36(30(49)24(43)15(3)53-39)59-38-32(51)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,36-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,36+,37+,38-,39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJDTNFJXKATR-BTXBWYRTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019519.png)
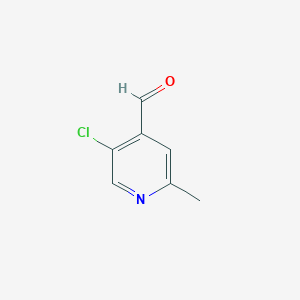
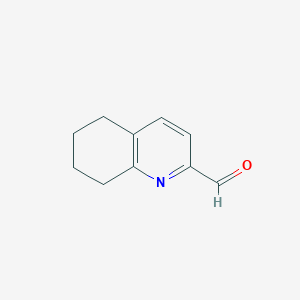
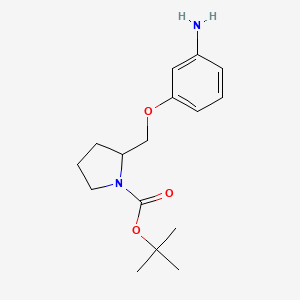

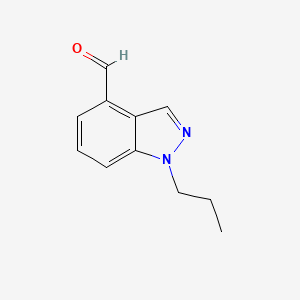
![benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8019549.png)

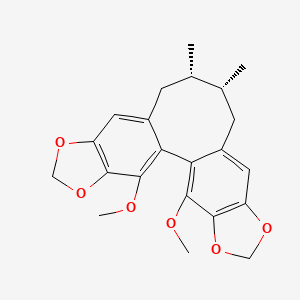
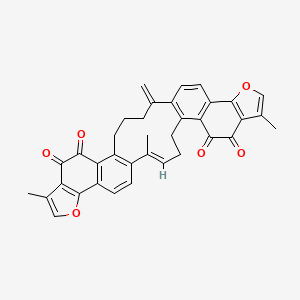
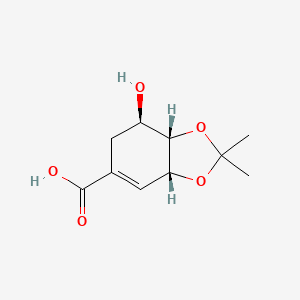
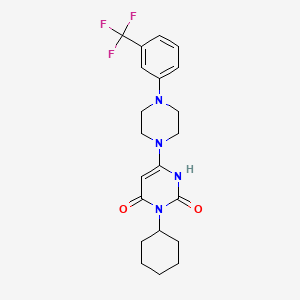
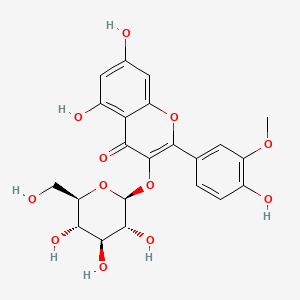
![beta-D-Glucopyranoside, (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->6)]-](/img/structure/B8019606.png)
